molecular formula C24H20ClNO4 B13470698 2-(4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid

2-(4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid

Cat. No.: B13470698
M. Wt: 421.9 g/mol
InChI Key: UJIWVGVXNAVXFP-UHFFFAOYSA-N
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Description

This compound is an Fmoc-protected amino acid derivative featuring a 4-chlorophenyl substituent, a methylamino group, and an acetic acid moiety. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group for amines, widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal with piperidine . The 4-chlorophenyl group enhances lipophilicity, influencing solubility and interactions in biological systems. Safety data indicate precautions for handling, including avoiding heat and ignition sources .

Properties

Molecular Formula

C24H20ClNO4

Molecular Weight

421.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid

InChI

InChI=1S/C24H20ClNO4/c1-26(22(23(27)28)15-10-12-16(25)13-11-15)24(29)30-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-13,21-22H,14H2,1H3,(H,27,28)

InChI Key

UJIWVGVXNAVXFP-UHFFFAOYSA-N

Canonical SMILES

CN(C(C1=CC=C(C=C1)Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Starting Materials

Stepwise Synthetic Route

Step 1: N-Methylation of 4-chlorophenylglycine

  • The α-amino group of 4-chlorophenylglycine is methylated to form N-methyl-4-chlorophenylglycine.
  • This can be achieved via reductive methylation or direct alkylation methods under controlled pH and temperature.

Step 2: Fmoc Protection of the N-Methyl Amino Group

  • The N-methylated amino acid is reacted with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) in a basic aqueous-organic medium.
  • Sodium bicarbonate or sodium carbonate is used to maintain pH around 8-9 to facilitate nucleophilic attack on Fmoc-OSu.
  • Reaction is typically performed in acetone-water or THF-water mixtures with stirring at room temperature overnight.

Step 3: Isolation and Purification

  • After reaction completion, the mixture is acidified to pH ~2-3 to precipitate the Fmoc-protected amino acid.
  • Extraction with ethyl acetate removes organic impurities.
  • The product is purified by recrystallization, often from ethyl acetate or Sherwood oil mixtures.

Optimized Reaction Conditions (Based on Analogous Fmoc-Sarcosine Preparation)

Parameter Typical Range/Value
Molar ratio (amino acid:Fmoc-OSu) 1:0.8 to 1:1.3
Base used Sodium bicarbonate (1-6 eq)
Solvent Acetone-water or THF-water mixture
Reaction temperature Room temperature (20-25°C)
Reaction time Overnight (12-16 hours)
pH during reaction 8-9
Isolation Acidification to pH 2-3, extraction with ethyl acetate
Purification Recrystallization from ethyl acetate or Sherwood oil

Catalysts and Additives

  • No catalysts are typically required for the Fmoc protection step.
  • For related reactions involving acetal formation or other protecting group manipulations, pyridinium p-toluenesulfonate has been used as a catalyst in THF solvent under reflux conditions.

Example Reaction Scheme (Adapted from Patent CN102718739A)

Step Reagents & Conditions Product Yield (%)
1 4-Chlorophenylglycine + methylamine + reductive methylation N-methyl-4-chlorophenylglycine Not specified
2 N-methyl-4-chlorophenylglycine + Fmoc-OSu, NaHCO3, acetone-water, rt, overnight This compound ~65% (analogous yields reported)

Summary Table of Preparation Parameters

Parameter Details/Values
Starting Material 4-Chlorophenylglycine
Amino Group Modification N-Methylation (reductive or alkylation)
Fmoc Protection Reagent Fmoc N-hydroxysuccinimide ester (Fmoc-OSu)
Base Sodium bicarbonate
Solvent Acetone-water or THF-water
Reaction Temperature Room temperature
Reaction Time 12-16 hours
Isolation Method Acidification, extraction with ethyl acetate
Purification Recrystallization
Typical Yield 60-70% (based on analogous compounds)
Catalysts/Additives None for Fmoc protection; pyridinium p-toluenesulfonate for related acetal reactions

Research and Literature Sources

  • Patent CN102718739A describes improved methods for Fmoc-protected amino acid derivatives, emphasizing simplified steps and operational ease.
  • PubChem entries for related compounds such as Fmoc-sarcosine and Fmoc-N-methylglycine provide structural and preparative context.
  • Chemical databases confirm molecular formula, molecular weight, and standard protecting group chemistry for the Fmoc group.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the aromatic rings.

    Reduction: Reduction reactions can target the carbonyl groups or the aromatic rings.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Bioconjugation: Used in the modification of biomolecules for research purposes.

    Drug Development:

Medicine

    Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Chemical Manufacturing: Employed in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid would depend on its specific application. In biological systems, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Compound Name Substituent Position/Type Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications
2-(4-Chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid 4-Chlorophenyl Fmoc-protected methylamino, acetic acid ~403 (estimated) SPPS building block; enhanced lipophilicity
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2-chlorophenyl)acetic acid 2-Chlorophenyl (S-configuration) Fmoc-protected amino, acetic acid ~403 Positional isomer; altered steric/electronic effects
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid 4-Methoxyphenyl Fmoc-protected amino, methoxy group 403.43 Electron-donating substituent; improved solubility
2-(4,4-Difluorocyclohexyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid 4,4-Difluorocyclohexyl Aliphatic fluorinated group ~383 Increased metabolic stability; aliphatic vs. aromatic
  • Electron-Donating vs. Withdrawing Groups: The 4-methoxyphenyl variant () increases solubility in polar solvents compared to the electron-withdrawing 4-chlorophenyl group . Aliphatic vs. Aromatic Substituents: The difluorocyclohexyl analog () replaces the aromatic ring with a fluorinated aliphatic group, altering lipophilicity and metabolic stability .

Functional Group Modifications

Compound Name Modification Reactivity/Application Yield/Stability
S-phenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)ethanethioate Thioester derivative Activated for peptide coupling 17% yield; moderate stability
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)acetic acid (parent acid) Free carboxylic acid Direct SPPS incorporation High purity (≥95%)
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid Methyl ester, methoxy group Altered acidity; prodrug potential Requires cold storage (2–8°C)
  • Key Insights :
    • Thioester vs. Carboxylic Acid : The thioester () facilitates coupling reactions but suffers from lower yield (17%) due to sensitivity during synthesis .
    • Ester Derivatives : The methyl ester in modifies solubility and reactivity, enabling applications in prodrug design .

Stereochemical and Structural Variants

Compound Name Stereochemistry/Backbone Molecular Weight (g/mol) Applications
(2S)-(4R)-2,2-dimethyl-1,3-dioxolan-4-ylacetic acid Chiral dioxolane backbone ~383 Glycosylated peptide synthesis
2-cyclohexyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid Cyclohexyl substituent 379.46 Steric shielding in constrained peptides
  • Key Observations :
    • Chiral Backbones : The dioxolane-containing variant () enables enantioselective synthesis of glycosylated peptides .
    • Steric Effects : Cyclohexyl substituents () provide steric hindrance, useful for stabilizing peptide conformations .

Biological Activity

The compound 2-(4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid, also known by its IUPAC name (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chlorophenyl)butanoic acid, is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its antitumor effects, mechanism of action, and relevant case studies.

  • Molecular Formula : C25H22ClNO4
  • Molecular Weight : 435.9 g/mol
  • CAS Number : 268734-29-8
  • Purity : ≥95%

Antitumor Activity

Recent studies have highlighted the compound's promising antitumor properties. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

  • Mechanism of Action
    • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspase pathways.
    • Cell Cycle Arrest : It induces G2/M phase arrest, which is crucial for preventing cancer cell proliferation.
  • Case Studies
    • A study conducted on human tumor xenografts in nude mice showed substantial tumor regression with minimal toxicity. The treated groups exhibited a significant reduction in tumor weight compared to control groups, suggesting a strong therapeutic potential (Kakadiya et al., 2009) .

Structure-Activity Relationship (SAR)

The structure of this compound allows for multiple interactions with biological targets. The presence of the chlorophenyl group enhances lipophilicity, which may improve cellular uptake and bioavailability. The fluorenylmethoxycarbonyl moiety serves as a protective group that can be cleaved under physiological conditions, releasing the active amine form.

Data Table

PropertyValue
Molecular FormulaC25H22ClNO4
Molecular Weight435.9 g/mol
CAS Number268734-29-8
Purity≥95%
Antitumor ActivitySignificant cytotoxicity
MechanismApoptosis induction, G2/M arrest

Research Findings

Research has indicated that derivatives of this compound can show varied biological activities depending on structural modifications. For instance, modifications to the fluorenyl group or the chlorophenyl substituent can lead to enhanced potency or altered selectivity towards specific cancer types.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves Fmoc (fluorenylmethoxycarbonyl) protection of the amino group. A common route includes reacting the precursor amino acid derivative with Fmoc chloride in dimethylformamide (DMF) or dichloromethane (DCM) under basic conditions (e.g., sodium carbonate or N-methylmorpholine) at room temperature . Yield optimization requires precise stoichiometric ratios (e.g., 1.2 equivalents of Fmoc chloride) and inert atmospheres to prevent side reactions. Automated peptide synthesizers are recommended for reproducibility in large-scale research applications .

Q. How is the Fmoc protecting group utilized in peptide synthesis with this compound, and what are its advantages over other protecting groups?

  • Methodological Answer : The Fmoc group shields the amino group during solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) without affecting acid-labile side chains. Unlike tert-butoxycarbonyl (Boc), Fmoc avoids the need for harsh acidic cleavage, making it compatible with sensitive functional groups like the 4-chlorophenyl moiety in this compound . Its UV-active fluorenyl moiety also aids in reaction monitoring via HPLC or TLC .

Q. Which analytical techniques are critical for confirming the identity and purity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to verify the presence of the 4-chlorophenyl (δ 7.2–7.4 ppm) and Fmoc groups (δ 4.2–4.4 ppm for the methylene bridge). Mass spectrometry (MS) provides molecular weight validation, while reversed-phase HPLC (C18 columns, acetonitrile/water gradients) assesses purity (>95% is standard for research-grade material) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Discrepancies in yields often arise from solvent choice (e.g., DMF vs. THF) or base selection. For example, sodium carbonate in DMF may yield 70–80%, whereas N-methylmorpholine in DCM improves solubility and reaction homogeneity, boosting yields to 85–90% . Systematic screening via Design of Experiments (DoE) can identify optimal conditions while minimizing side products like Fmoc-deprotected byproducts .

Q. What strategies mitigate degradation of the Fmoc group during prolonged storage or under specific reaction conditions?

  • Methodological Answer : The Fmoc group is susceptible to base-induced cleavage and UV degradation. Storage at –20°C under argon in anhydrous DMF or DCM extends stability. During synthesis, limiting exposure to secondary amines (e.g., piperidine) to <30 minutes and using stabilizers like 1-hydroxybenzotriazole (HOBt) reduces premature deprotection .

Q. How does the 4-chlorophenyl substituent influence the compound’s reactivity in peptide coupling reactions?

  • Methodological Answer : The electron-withdrawing chlorine atom enhances the electrophilicity of the adjacent carbonyl group, accelerating coupling reactions with amino acids. However, steric hindrance from the bulky Fmoc and methylamino groups may necessitate longer reaction times (2–4 hours) when using carbodiimide coupling agents like DCC or EDC .

Q. What computational or experimental approaches are used to study the compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to enzymes like proteases, guided by the compound’s hydrophobic 4-chlorophenyl and Fmoc motifs. Experimental validation employs surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics .

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